molecular formula C21H15N3O3 B3470965 4-(1,3,4-oxadiazol-2-yl)phenyl diphenylcarbamate

4-(1,3,4-oxadiazol-2-yl)phenyl diphenylcarbamate

Cat. No.: B3470965
M. Wt: 357.4 g/mol
InChI Key: GEHDECVGTLMHRD-UHFFFAOYSA-N
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Description

4-(1,3,4-Oxadiazol-2-yl)phenyl diphenylcarbamate is a compound that features a 1,3,4-oxadiazole ring attached to a phenyl group, which is further linked to a diphenylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3,4-oxadiazol-2-yl)phenyl diphenylcarbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form hydrazine derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Hydrazine derivatives and partially reduced oxadiazole rings.

    Substitution: Nitro, halo, or other substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(1,3,4-oxadiazol-2-yl)phenyl diphenylcarbamate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been studied for its anticonvulsant, antimicrobial, and anticancer properties . The presence of the oxadiazole ring is particularly significant as it is known to enhance the biological activity of compounds.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or unique electronic properties.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3,4-Oxadiazol-2-yl)phenyl diphenylcarbamate: vs. : The thiadiazole analog has a sulfur atom replacing the oxygen in the oxadiazole ring, which can alter its biological activity and chemical reactivity.

    This compound: vs. : The triazole analog has a different ring structure, which can affect its binding affinity to biological targets and its overall pharmacokinetic properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of the oxadiazole ring and diphenylcarbamate moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

[4-(1,3,4-oxadiazol-2-yl)phenyl] N,N-diphenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3/c25-21(27-19-13-11-16(12-14-19)20-23-22-15-26-20)24(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHDECVGTLMHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)C4=NN=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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